molecular formula C11H13Cl2NO4S B13526175 Tert-butyl (4-chloro-3-(chlorosulfonyl)phenyl)carbamate

Tert-butyl (4-chloro-3-(chlorosulfonyl)phenyl)carbamate

Cat. No.: B13526175
M. Wt: 326.2 g/mol
InChI Key: DRAULBBRBGJOJM-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-chloro-3-(chlorosulfonyl)phenyl]carbamate: is a chemical compound with the molecular formula C11H14ClNO4S . It is known for its applications in various fields, including chemistry and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a phenylcarbamate moiety.

Properties

Molecular Formula

C11H13Cl2NO4S

Molecular Weight

326.2 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-chlorosulfonylphenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-7-4-5-8(12)9(6-7)19(13,16)17/h4-6H,1-3H3,(H,14,15)

InChI Key

DRAULBBRBGJOJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-3-(chlorosulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-(chlorosulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere and a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-chloro-3-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base and at moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Corresponding amines or alcohols.

    Oxidation Reactions: Sulfonic acids or other oxidized products.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-chloro-3-(chlorosulfonyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .

Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways. It serves as a tool to study enzyme inhibition and protein interactions .

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in drug discovery .

Industry: In industrial applications, tert-butyl N-[4-chloro-3-(chlorosulfonyl)phenyl]carbamate is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-chloro-3-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • 4-chloro-3-(chlorosulfonyl)phenyl isocyanate
  • tert-Butyl N-phenylcarbamate

Uniqueness: tert-Butyl N-[4-chloro-3-(chlorosulfonyl)phenyl]carbamate is unique due to the presence of both the tert-butyl and chlorosulfonyl groups. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

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